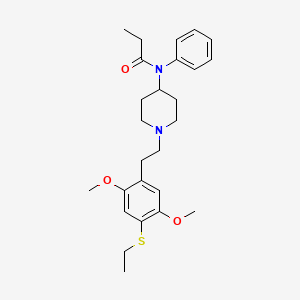

N-(1-(4-(Ethylthio)-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide

Description

- It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use.

- Researchers primarily study this compound for forensic applications and scientific investigations .

N-(2C-T-2) Fentanyl (hydrochloride): is an analytical reference standard categorized as a . Structurally, it bears resemblance to known opioids.

Properties

Molecular Formula |

C26H36N2O3S |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

N-[1-[2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C26H36N2O3S/c1-5-26(29)28(21-10-8-7-9-11-21)22-13-16-27(17-14-22)15-12-20-18-24(31-4)25(32-6-2)19-23(20)30-3/h7-11,18-19,22H,5-6,12-17H2,1-4H3 |

InChI Key |

RVFYNEYOJXXUQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)SCC)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2C-T-2) Fentanyl involves several steps. While specific details are proprietary, it typically starts from precursor compounds.

Reaction Conditions: These may include reagents, solvents, and catalysts. precise conditions are not publicly disclosed.

Industrial Production: Information on large-scale industrial production methods is limited due to its restricted status.

Chemical Reactions Analysis

Reactions: N-(2C-T-2) Fentanyl can undergo various chemical transformations, including , , and reactions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

Major Products: These reactions yield derivatives of N-(2C-T-2) Fentanyl with altered functional groups or side chains.

Scientific Research Applications

Chemistry: Researchers explore its chemical properties, reactivity, and interactions with other compounds.

Biology: Investigations focus on its effects on cellular processes, receptors, and biological systems.

Medicine: Although not approved for medical use, understanding its pharmacology informs opioid research.

Industry: Forensic labs use it as a reference standard for drug testing and identification.

Mechanism of Action

Targets: N-(2C-T-2) Fentanyl likely interacts with (e.g., mu, delta, kappa) in the central nervous system.

Pathways: Activation of these receptors modulates pain perception, respiratory function, and mood.

Effects: Its potent analgesic properties result from receptor binding and subsequent downstream signaling.

Comparison with Similar Compounds

Uniqueness: N-(2C-T-2) Fentanyl stands out due to its phenethylamine structure combined with opioid-like effects.

Similar Compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.